molecular formula C12H23N3O3 B3029583 Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate CAS No. 713147-49-0

Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate

Cat. No.: B3029583
CAS No.: 713147-49-0
M. Wt: 257.33 g/mol
InChI Key: BEQDXPROLVMHPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3 and a molecular weight of 257.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino and hydroxyimino group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with hydroxylamine and an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-aminopiperidine-1-carboxylate
  • Tert-butyl 4-hydroxyiminoethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate is unique due to the presence of both amino and hydroxyimino groups on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .

Properties

CAS No.

713147-49-0

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-9(5-7-15)8-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14)

InChI Key

BEQDXPROLVMHPF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C(=N\O)/N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate

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